Fmoc-[D]Leu-OH, or 9-fluorenylmethoxycarbonyl-D-leucine, is a protected form of the amino acid D-leucine, commonly used in peptide synthesis. This compound is crucial in the solid-phase peptide synthesis (SPPS) methodology, which allows for the efficient assembly of peptides by sequentially adding protected amino acids to a growing chain. Fmoc-[D]Leu-OH is classified as a non-natural amino acid derivative due to the presence of the D-isomer, which can influence the biological activity and stability of synthesized peptides.
Fmoc-[D]Leu-OH is synthesized from D-leucine, an amino acid that occurs naturally in proteins. The Fmoc group serves as a protective group during peptide synthesis, allowing for selective reactions without interfering with other functional groups.
The synthesis of Fmoc-[D]Leu-OH typically involves the following steps:
The coupling reaction often employs activating agents like HBTU (N-[(1H-benzotriazol-1-yl)-(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate) to facilitate the formation of peptide bonds during SPPS. The efficiency and yield of these reactions are critical for successful peptide synthesis .
Fmoc-[D]Leu-OH has a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of approximately 219.27 g/mol. The structure consists of:
The chemical structure can be represented as follows:
During peptide synthesis, Fmoc-[D]Leu-OH participates in several key reactions:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reagents. Optimal conditions are crucial for maximizing yield and minimizing side reactions .
The mechanism of action for Fmoc-[D]Leu-OH during peptide synthesis involves:
This process allows for precise control over peptide sequence and structure, which is essential for developing peptides with specific biological activities.
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation .
Fmoc-[D]Leu-OH is widely used in various scientific applications:
Fmoc-D-Leu-OH exhibits a well-defined molecular architecture characterized by three key domains: the hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, the stereochemically defined D-leucine backbone, and the carboxylic acid terminus. Its molecular formula, C₂₁H₂₃NO₄, corresponds to a molecular weight of 353.41 g/mol, as consistently verified through mass spectrometry and elemental analysis [1] [3] [5]. The D-configuration at the α-carbon is unambiguously confirmed by a positive specific optical rotation ([α]D²⁰ = +25 ± 2° in DMF at 1% concentration), contrasting sharply with the negative rotation observed in its L-enantiomer counterpart [5] [9]. This inversion confers distinct biochemical properties, particularly resistance to proteolytic cleavage.
Physicochemical Properties
Crystalline Fmoc-D-Leu-OH appears as a white to off-white powder with a characteristic melting point range of 148–163°C. This variability reflects polymorphic forms and purity levels achievable through recrystallization techniques [5]. The compound demonstrates limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), typically at concentrations up to 100 mg/mL (282.96 mM) [3] [10]. Its amphiphilic nature arises from the hydrophobic fluorene ring system and hydrophilic carboxylic acid group, facilitating micelle formation in mixed solvent systems.
Stereochemical Stability
The β-branched isobutyl side chain of leucine sterically hinders racemization during peptide coupling reactions—a critical advantage over residues like histidine or cysteine that exhibit higher epimerization tendencies. This stability is quantified through chiral HPLC analyses, which confirm enantiomeric purity ≥99.5% in commercially available lots [5]. NMR spectroscopy reveals distinct chemical shifts for the diastereotopic methyl protons (δ 0.85–0.95 ppm) and the characteristic fluorenyl methine proton (δ 4.3–4.5 ppm), providing spectroscopic fingerprints for identity verification [1] [7].
Table 1: Key Structural and Physicochemical Properties of Fmoc-D-Leu-OH
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₂₁H₂₃NO₄ | Elemental Analysis |
Molecular Weight | 353.41 g/mol | Mass Spectrometry |
CAS Registry Number | 114360-54-2 | - |
Optical Rotation [α]D²⁰ | +25 ± 2° (c=1, DMF) | Polarimetry |
Melting Point | 148–163°C | Differential Scanning Calorimetry |
Chiral Purity | ≥99.5% | Chiral HPLC |
Solubility | 100 mg/mL in DMSO, <1 mg/mL in water | Solubility Assay |
The evolution of Fmoc-D-Leu-OH is intertwined with the development of orthogonal protection strategies in peptide chemistry. The Fmoc group itself was pioneered by Louis A. Carpino in 1970 as an alternative to the acid-labile tert-butoxycarbonyl (Boc) group, offering cleavage under mild basic conditions (typically piperidine in DMF) without affecting acid-labile side-chain protections like tert-butyl esters or ethers [1] [8]. This innovation catalyzed a paradigm shift toward Fmoc-based solid-phase peptide synthesis (SPPS), which gained prominence throughout the 1980s due to its simplified deprotection protocols and compatibility with diverse side-chain functionalities.
The deliberate incorporation of D-amino acids into synthetic peptides emerged as a strategy to enhance metabolic stability and modulate receptor selectivity. Fmoc-D-Leu-OH entered commercial availability in the early 1990s, coinciding with the discovery of bioactive peptides containing D-residues. For example, the peptidomimetic drug Tirofiban incorporates D-leucine derivatives to achieve fibrinogen receptor antagonism [4]. The synthesis of Fmoc-D-Leu-OH typically involves:
This compound exemplifies the broader trend toward specialty amino acid building blocks that enable peptide chemists to engineer non-natural backbones with tailored pharmacokinetic properties. The commercial standardization of Fmoc-D-Leu-OH around CAS 114360-54-2 facilitated reproducible synthesis of peptidomimetics across research laboratories worldwide [5] [6].
Fmoc-D-Leu-OH serves as a cornerstone building block in Fmoc-SPPS protocols, particularly for constructing peptide segments requiring protease resistance or conformational constraints. Its application spans three principal domains:
In automated SPPS, Fmoc-D-Leu-OH is activated by carbodiimide reagents (e.g., HBTU/HOBt or DIC/OxymaPure) and coupled to growing peptide chains anchored to resins like Wang or Rink amide. The Fmoc group is subsequently removed by 20% piperidine in DMF, revealing the α-amine for subsequent coupling cycles. The D-configuration minimizes aggregation propensity during β-sheet formation, enabling synthesis of challenging sequences with reduced deletion byproducts [2] [5]. Typical coupling efficiencies exceed 99.5% when monitored by ninhydrin or chloranil tests.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3